molecular formula C11H18O B8340084 Spiro[4.5]dec-7-en-8-yl-methanol

Spiro[4.5]dec-7-en-8-yl-methanol

Cat. No.: B8340084
M. Wt: 166.26 g/mol
InChI Key: MCJRHAMMFZWPMO-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-7-en-8-yl-methanol (IUPAC name: ((1R,4S,5R)-1-methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-en-8-yl)methanol) is a bicyclic monoterpene alcohol with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . It is stereochemically complex, featuring a spiro[4.5]decane core with a hydroxylmethyl group at the 8-position and a methyl substituent at the 1-position.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

spiro[4.5]dec-8-en-8-ylmethanol

InChI

InChI=1S/C11H18O/c12-9-10-3-7-11(8-4-10)5-1-2-6-11/h3,12H,1-2,4-9H2

InChI Key

MCJRHAMMFZWPMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(=CC2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Features of Spiro[4.5]dec-7-en-8-yl-methanol and Analogs
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
This compound Spiro[4.5]decane 8-methanol, 1-methyl, 4-isopropenyl C₁₅H₂₄O 220.35
β-Vetivone Spiro[4.5]decane 8-ketone, 1-methyl, 4-isopropenyl C₁₅H₂₂O 218.33
N-(Spiro[4.5]decan-8-yl)-biphenyl carboxamide Spiro[4.5]decane 8-amine, biphenyl carboxamide C₂₃H₂₇NO 333.47
{spiro[2.3]hexan-5-yl}methanol Spiro[2.3]hexane 5-methanol C₇H₁₂O 112.17
1,4-Dioxaspiro[4.5]decan-8-ylmethanol Spiro[4.5]decane 8-methanol, 1,4-dioxane ring C₉H₁₆O₃ 172.23

Key Observations :

  • Ring Size and Connectivity: this compound shares its core with β-vetivone but differs in functional groups (methanol vs. ketone). Smaller spiro systems like spiro[2.3]hexane () exhibit reduced steric complexity and lower molecular weights.
  • Functionalization: The addition of a biphenyl carboxamide group in compound 14 () significantly increases molecular weight and alters biological activity compared to the simpler methanol derivative.
Table 2: Inhibitory Activity of Spiro[4.5]decanone Derivatives
Compound (ID) Target Enzyme IC₅₀ (μM) Selectivity Notes Reference
24 PHD2 0.219 ± 0.025 Non-selective across PHD isoforms
23 PHD3 1.05 ± 0.04 Weak inhibition of FIH/KDM4
This compound N/A N/A Limited direct activity data; structural similarity suggests potential 2OG oxygenase inhibition

Key Observations :

  • Spiro[4.5]decanone derivatives (e.g., compounds 23, 24) show potent inhibition of prolyl hydroxylases (PHD2/PHD3) but lack isoform selectivity .

Key Observations :

  • Functionalization at the 8-position (e.g., amine, methanol) dictates synthetic complexity. Methanol derivatives often require milder conditions compared to amides .

Physicochemical Properties

Table 3: Physical Properties of Selected Spiro Compounds
Compound Boiling Point (°C) Density (g/cm³) Melting Point (°C) Water Solubility Reference
This compound 327.5 ± 31.0 (predicted) 0.97 ± 0.1 N/A Low
β-Vetivone 300–310 0.99 N/A Insoluble
{spiro[2.3]hexan-5-yl}methanol N/A N/A N/A Moderate
4m (triazole spiro[4.5]decene) N/A N/A 242–244 Low

Key Observations :

  • Larger spiro systems (e.g., [4.5] vs. [2.3]) exhibit higher boiling points and lower water solubility due to increased hydrophobicity .
  • Methanol derivatives generally have higher polarity than ketones (e.g., β-vetivone) but remain poorly water-soluble .

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